molecular formula C17H15N3O2S B2580716 N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)cyclopropanecarboxamide CAS No. 1020979-32-1

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)cyclopropanecarboxamide

Cat. No.: B2580716
CAS No.: 1020979-32-1
M. Wt: 325.39
InChI Key: HSEBWYLJIIKSBK-UHFFFAOYSA-N
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Description

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)cyclopropanecarboxamide is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazolo[3,2-a]pyrimidine core. One common approach is the cyclization of appropriately substituted thiouracils. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Synthesis of N-( 7-methyl- 5-oxo- 5H 1,3,4-thiadiazolo 3,2- a ...[{{{CITATION{{{_1{Synthesis of some new thiazolo[3,2-a]pyrimidine derivatives and ...](https://link.springer.com/article/10.1007/s00044-015-1481-y).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the parent compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antibacterial, or antitumor agent. Ongoing research aims to explore its efficacy in treating various diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

  • Thiazolo[3,2-a]pyrimidin-5-one derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

  • Cyclopropanecarboxamide derivatives: These compounds have the cyclopropanecarboxamide moiety but differ in their aromatic and heterocyclic components.

Uniqueness: N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)cyclopropanecarboxamide stands out due to its specific combination of the thiazolo[3,2-a]pyrimidine core and the cyclopropanecarboxamide group, which imparts unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-10-7-15(21)20-14(9-23-17(20)18-10)12-3-2-4-13(8-12)19-16(22)11-5-6-11/h2-4,7-9,11H,5-6H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEBWYLJIIKSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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